8-(2-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2-chlorobenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 2. Its molecular formula is C₂₁H₂₂ClFN₂O₄S, with a molecular weight of 436.47 g/mol .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O4S/c1-15-14-16(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-18(17)22/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWCOYLJZUZGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C22H25ClF N2O4S
- Molecular Weight : Approximately 459.5154 g/mol
- Structure Features : The compound features a diazaspiro framework, sulfonyl group, and chlorobenzoyl moiety, which contribute to its potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors. Notably, derivatives of the spirocyclic structure have shown significant affinities for muscarinic receptors (M1 and M2), suggesting potential applications in treating cognitive disorders and other neurological conditions.
Key Mechanisms:
- Receptor Modulation : Compounds with similar structures have been shown to modulate neurotransmitter receptors, indicating that structural modifications can influence receptor selectivity and activity levels.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decane | Similar spirocyclic structure | High affinity for M1 and M2 receptors; antiamnesic activity |
| 4-(2-chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane | Contains nitro group | Potentially different receptor interactions due to nitro substitution |
| 3,4-Di(optionally substituted)benzyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one | Different substitution patterns | Explored for anti-anaphylactic properties |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds within the same class as This compound :
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Neurotransmitter Receptor Studies :
- Research has shown that modifications in the methyl groups or the introduction of different substituents can significantly change receptor selectivity and efficacy. For instance, compounds with increased lipophilicity exhibited enhanced binding affinities to muscarinic receptors.
-
Anti-Amnesic Effects :
- A study demonstrated that certain derivatives exhibited anti-amnesic effects in animal models, indicating potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases.
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Antimicrobial Activity :
- Similar compounds have been tested for antimicrobial properties against various pathogens, showing promising results that warrant further investigation into their therapeutic potential.
Comparison with Similar Compounds
8-(4-Chlorobenzoyl)-4-(4-Fluoro-3-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane (G499-0288)
- Key Difference : Chlorine substitution at the para-position of the benzoyl group (vs. ortho in the target compound).
- Molecular Formula : C₂₁H₂₂ClFN₂O₄S (identical except for substituent position).
- Implications : Para-chloro substitution may alter steric interactions and binding affinity in biological targets compared to the ortho-chloro isomer .
4-(4-Fluorobenzoyl)-8-(4-Fluoro-3-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane
- Key Difference : Replacement of 2-chlorobenzoyl with 4-fluorobenzoyl.
- Molecular Weight : 436.47 g/mol (same as target compound).
- Implications : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but enhance electronic interactions in receptor binding .
Functional Group Variants
8-(Phenylsulfonyl)-4-(2-Thienylsulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane
- Key Features : Phenylsulfonyl and thienylsulfonyl groups instead of halogenated benzoyl/sulfonyl.
- Molecular Formula : C₁₇H₂₀N₂O₅S₃.
4-(4-Chloro-2-Fluorobenzoyl)-8-Methyl-1-Oxa-4,8-Diazaspiro[4.5]decane-3-Carboxylic Acid
- Key Features : Carboxylic acid substituent at position 3 and methyl group at position 6.
- Molecular Formula : C₁₈H₂₀ClFN₂O₄.
- Implications : The carboxylic acid enhances hydrophilicity, likely improving bioavailability compared to purely lipophilic analogues .
Data Table: Structural and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
